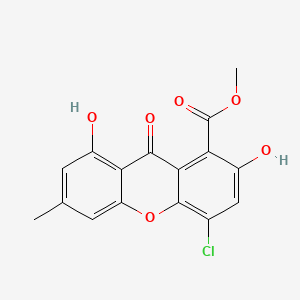

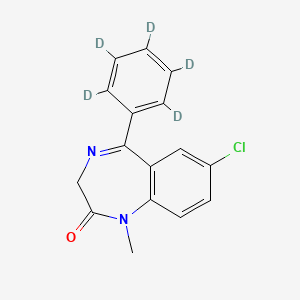

4-Chloropinselin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Chloropinselin is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic analog of insulin that has been modified to include a chlorine atom in the phenylalanine residue at position 4. This modification has been shown to enhance the binding affinity of the compound to the insulin receptor, making it a potentially useful tool for studying insulin signaling pathways and related physiological processes.

Applications De Recherche Scientifique

Développement de bioherbicides

4-Chloropinselin : a été identifié comme un métabolite dans Alternaria sonchi, un pathogène de la laiteron des champs, suggérant son utilisation potentielle dans la production de bioherbicides . La présence du composé dans le champignon, qui est envisagé pour contrôler les espèces de mauvaises herbes, indique son rôle dans le développement d'herbicides respectueux de l'environnement.

Études de phytotoxicité

Les profils métaboliques des extraits d'Alternaria sonchi, qui comprennent le This compound, présentent des propriétés phytotoxiques . Cela suggère que le this compound pourrait être utilisé pour étudier les mécanismes de la phytotoxicité et contribuer à la compréhension des interactions plante-pathogène.

Recherche sur l'activité antimicrobienne

This compound : fait partie d'un groupe de composés qui ont démontré une activité antimicrobienne . Cette propriété peut être exploitée dans la recherche de nouveaux agents antimicrobiens, en particulier dans le contexte de la résistance croissante aux antibiotiques.

Optimisation du processus de fermentation

La production de This compound est influencée par les techniques de fermentation . La recherche visant à optimiser les conditions de fermentation peut conduire à des rendements accrus de ce composé, ce qui est crucial pour son application dans divers domaines.

Profilage des métabolites secondaires

En tant que métabolite secondaire d'Alternaria sonchi, le This compound contribue au profil métabolique global de l'organisme . Son identification et sa quantification sont importantes pour le profilage complet des métabolites secondaires dans les champignons.

Évaluation des risques toxicologiques

La présence de This compound dans des extraits à faible risque toxicologique le positionne comme un candidat pour des études plus approfondies sur la sécurité des herbicides microbiens . La compréhension de son profil toxicologique est essentielle pour le développement de bioherbicides sûrs.

Mécanisme D'action

References:

- Berestetskiy, A. O., Dalinova, A. A., & Volosatova, N. S. (2019). Metabolite Profiles and Biological Activity of Extracts from Alternaria sonchi S-102 Culture Grown by Different Fermentation Methods. Applied Biochemistry and Microbiology, 55(3), 284–293

- EMBL-EBI. (n.d.). 4-chloropinselin (CHEBI:219897). Retrieved from here .

- DrugBank. (n.d.). Chloroquine: Uses, Interactions, Mechanism of Action. Retrieved from here .

Analyse Biochimique

Biochemical Properties

4-Chloropinselin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, this compound is produced during the solid-state fermentation of A. sonchi S-102 on millet .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

methyl 4-chloro-2,8-dihydroxy-6-methyl-9-oxoxanthene-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClO6/c1-6-3-8(18)11-10(4-6)23-15-7(17)5-9(19)12(16(21)22-2)13(15)14(11)20/h3-5,18-19H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPIBVPSYWGPCFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)OC3=C(C=C(C(=C3C2=O)C(=O)OC)O)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

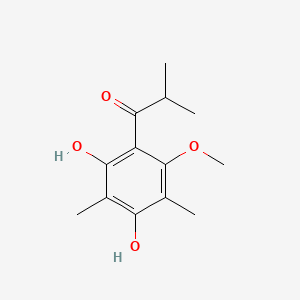

Q1: What is the significance of Moniliphenone in the biosynthesis of 4-Chloropinselin?

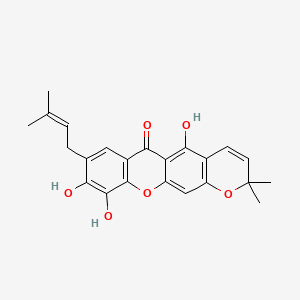

A1: Research indicates that Moniliphenone serves as a key intermediate in the biosynthetic pathway of this compound. A study demonstrated that Moniliphenone is directly incorporated into this compound within the fungus Monilinia fructicola. [] This finding highlights the crucial role of Moniliphenone as a precursor in the multi-step biosynthesis of this fungal xanthone.

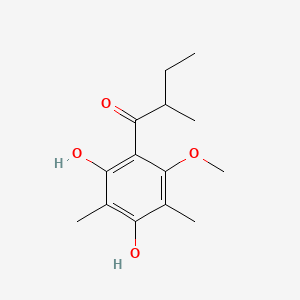

Q2: How does the presence of Bromide ions in the culture medium affect the production of this compound?

A2: Interestingly, the presence of Bromide ions (added as Sodium Bromide) in the culture medium of Monilinia fructicola leads to the production of Brominated derivatives instead of this compound. [] This suggests that the biosynthetic pathway can utilize Bromide ions, resulting in the formation of 4-Bromopinselin and Bromomonilicin instead of their chlorinated counterparts. This finding offers insights into the flexibility and potential halogenation mechanisms involved in the biosynthesis of these compounds.

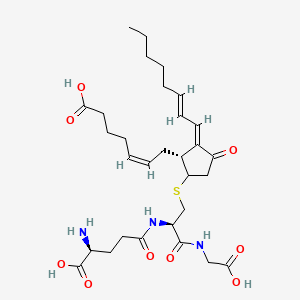

Q3: What is the connection between this compound and Chloromonilicin?

A3: this compound is a precursor to Chloromonilicin, a novel antifungal substance also produced by Monilinia fructicola. [, ] Research using deuterium-labeled Moniliphenone confirmed its incorporation into both this compound and Chloromonilicin. [] This indicates that this compound is an intermediate compound in the biosynthetic pathway leading to the final product, Chloromonilicin.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B593399.png)

![2H,6H-Oxeto[2,3-f][1,3]benzodioxole](/img/structure/B593408.png)

![methyl (2R)-2-(3,4-dichlorophenyl)-2-[(2R)-piperidin-2-yl]acetate;hydrochloride](/img/structure/B593417.png)